molecular formula C20H15ClN6O4 B2738909 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1251571-30-8

1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2738909
CAS No.: 1251571-30-8
M. Wt: 438.83
InChI Key: JRQRILOGTYYZQE-UHFFFAOYSA-N
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Description

This compound features a complex bicyclic scaffold combining pyrrolo[3,4-d][1,2,3]triazole-4,6-dione and 1,2,4-oxadiazole moieties. The 1,2,4-oxadiazole substituent at position 1 and the 3-methoxyphenyl group at position 5 introduce electron-withdrawing and electron-donating properties, respectively, which may modulate solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name

3-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN6O4/c1-30-14-4-2-3-13(9-14)27-19(28)16-17(20(27)29)26(25-23-16)10-15-22-18(24-31-15)11-5-7-12(21)8-6-11/h2-9,16-17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQRILOGTYYZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, followed by the construction of the pyrrolo[3,4-d][1,2,3]triazole core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogues
Compound Name Core Structure Key Substituents Reported Activity Reference
Target Compound Pyrrolo[3,4-d][1,2,3]triazole-4,6-dione 1: 1,2,4-oxadiazol-5-ylmethyl (4-Cl-phenyl); 5: 3-methoxyphenyl Not explicitly reported; inferred anticancer/antifungal potential
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (6) Pyrrolo-thiazolo-pyrimidine + triazolo-thiadiazine 5: 4-methoxyphenyl; 6: triazolo-thiadiazine Antiproliferative (no IC50 reported)
5-(4-Methylphenyl)-3-(2-methylpropyl)-2-phenyl-pyrrolo[3,4-d][1,2]oxazole-4,6-dione Pyrrolo[3,4-d]oxazole 5: 4-methylphenyl; 3: 2-methylpropyl Structural data only; no bioactivity reported
Pyrazolo[3,4-d]pyrimidin-4-one derivatives Pyrazolo[3,4-d]pyrimidine Variable 5,6-substituents (e.g., aryl, amide, thioamide) IC50 = 1.71–17.8 μM (HepG2 cells); EGFR/CDK inhibition

Key Structural Differences :

  • Core Heterocycles : The target compound’s pyrrolo-triazole-dione core is distinct from pyrazolo-pyrimidines (e.g., erlotinib analogues) and pyrrolo-oxazoles. The triazole-dione system may enhance π-π stacking interactions in biological targets compared to pyrimidine or oxazole cores .
  • Substituent Effects: The 3-methoxyphenyl group (electron-donating) contrasts with 4-chlorophenyl (electron-withdrawing) in analogues like 5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione . Such substitutions influence lipophilicity and target selectivity .
Pharmacokinetic and Solubility Considerations
  • Pyrazolo[3,4-d]pyrimidines: Poor aqueous solubility (e.g., compound 3 in ), addressed via nanoformulation (liposomes LP-2 increased bioavailability).
  • Target Compound: The 3-methoxyphenyl group may improve solubility relative to chlorophenyl analogues, but the oxadiazole’s hydrophobicity could counteract this. No experimental solubility data are available .
Structure-Activity Relationships (SAR)
  • Triazole vs.
  • Substituent Positioning : 3-Methoxyphenyl at position 5 may favor interactions with hydrophobic kinase pockets, as seen in EGFR inhibitors like erlotinib .
  • Oxadiazole vs. Thiadiazine : Oxadiazoles (target compound) are more metabolically stable than thiadiazines, which are prone to oxidation .

Biological Activity

The compound 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a novel synthetic derivative that incorporates various pharmacologically relevant moieties. The oxadiazole and pyrrolo-triazole frameworks are known for their diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's structure can be represented with the following molecular formula:

PropertyValue
Chemical FormulaC21H20ClN5O4
Molecular Weight405.85 g/mol
IUPAC Name1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-methoxyphenyl)-1H-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Antibacterial Activity

Studies have shown that derivatives containing the 1,2,4-oxadiazole moiety exhibit significant antibacterial properties. For instance:

  • Compounds similar to our target compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis with IC50 values ranging from 0.63 µM to 6.28 µM in various tests .
  • The presence of the pyrrolo-triazole structure enhances the interaction with bacterial membranes and enzymes crucial for bacterial survival.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor:

  • It has shown strong inhibitory effects against acetylcholinesterase (AChE) and urease , which are important targets for treating neurodegenerative diseases and managing urea cycle disorders respectively.
  • The IC50 values for urease inhibition were reported as low as 2.14 µM compared to standard inhibitors .

Neuroprotective Effects

Research indicates that similar compounds have neuroprotective properties:

  • In vivo studies demonstrated that derivatives significantly prolonged survival times in models of acute cerebral ischemia . This suggests potential applications in treating stroke or other neurodegenerative conditions.

Case Studies

Several studies have focused on the synthesis and biological evaluation of compounds related to our target structure:

  • Synthesis and Characterization : A series of oxadiazole derivatives were synthesized and characterized using NMR and mass spectrometry techniques. Their antibacterial and enzyme inhibitory activities were systematically assessed .
  • In Vivo Neuroprotection : A related compound was tested in a mouse model for its ability to protect against ischemic damage. Results indicated a significant reduction in mortality rates at all tested doses .

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